cis-1-Benzoyl-4-hydroxy-L-proline

Description

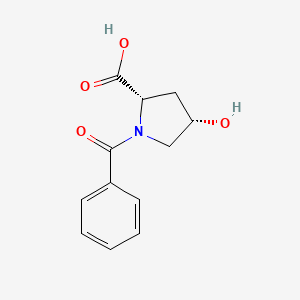

cis-1-Benzoyl-4-hydroxy-L-proline (CAS: 129512-75-0) is a proline derivative characterized by a benzoyl group at the 1-position and a hydroxyl group at the 4-position in a cis-configuration. Its molecular formula is C₁₂H₁₃NO₄, with a molecular weight of 235.24 g/mol . This compound is typically stored under dry conditions at 2–8°C to prevent degradation .

Properties

Molecular Formula |

C12H13NO4 |

|---|---|

Molecular Weight |

235.24 g/mol |

IUPAC Name |

(2S,4S)-1-benzoyl-4-hydroxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H13NO4/c14-9-6-10(12(16)17)13(7-9)11(15)8-4-2-1-3-5-8/h1-5,9-10,14H,6-7H2,(H,16,17)/t9-,10-/m0/s1 |

InChI Key |

YLJPKSKTKJEACX-UWVGGRQHSA-N |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)C2=CC=CC=C2)O |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Anticancer Properties

Cis-1-Benzoyl-4-hydroxy-L-proline has been investigated for its potential as an anticancer agent. Research indicates that this compound targets L-proline-rich proteins, which are implicated in cancer cell proliferation. In vitro studies have shown that it can inhibit the growth of certain cancer cell lines by disrupting protein synthesis pathways critical to tumor growth .

Synthesis of Bioactive Molecules

This compound is also utilized as a synthetic intermediate in the production of various pharmaceuticals. For instance, it is involved in the synthesis of carbapenem antibiotics and other anti-inflammatory agents. The hydroxyl group at the 4-position enhances the compound's reactivity, allowing for further functionalization necessary for drug development .

Cosmetic Applications

Collagen Synthesis Stimulation

this compound is known to stimulate collagen synthesis, making it a valuable ingredient in cosmetic formulations aimed at skin rejuvenation and anti-aging. Its ability to retain moisture in the keratin layer of the skin contributes to improved skin texture and elasticity . This property has led to its incorporation into various skincare products.

Industrial Applications

Raw Material for Chemical Synthesis

The compound serves as a precursor for synthesizing other proline derivatives used in various industrial applications. Its unique structure allows for modifications that can lead to new materials with specific properties desired in pharmaceuticals and biochemicals .

Case Study 1: Anticancer Drug Development

A study conducted on cis-4-hydroxy-L-proline (closely related to this compound) demonstrated its efficacy as an anticancer drug candidate. The compound was evaluated for its effects on human hepatocytes and showed minimal toxicity at lower concentrations while causing liver damage at higher doses. This study underscores the potential therapeutic window for using such compounds in cancer treatment .

Case Study 2: Cosmetic Formulation

In a commercial product developed by Kyowa Hakko Bio, cis-4-hydroxy-L-proline was incorporated into a skincare line aimed at enhancing skin hydration and elasticity. Clinical trials indicated significant improvements in skin moisture levels and overall appearance among users, validating its application in cosmetic formulations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of cis-1-Benzoyl-4-hydroxy-L-proline and Analogs

Key Observations:

Molecular Weight and Complexity :

- The analog’s higher molecular weight (260.29 vs. 235.24 g/mol) and bicyclic structure suggest increased conformational rigidity, which could impact binding affinity in biological systems .

Preparation Methods

A widely cited method involves the epimerization of trans-4-hydroxyproline derivatives followed by benzoylation. As detailed in JP4631262B2, trans-N-acetyl-4-(p-toluenesulfonyloxy)proline methyl ester undergoes hydrolysis under basic conditions (e.g., NaOH) at 50–120°C to yield cis-4-hydroxyproline intermediates . Key steps include:

-

Hydrolysis and Epimerization :

-

Benzoylation :

Optimization Data :

This method achieves ~75% yield with >95% cis-configuration retention, though purification via recrystallization (e.g., cyclopentyl methyl ether) is necessary to remove trans-isomer contaminants .

Enzymatic Hydroxylation Followed by Acylation

Recent advances exploit biocatalytic routes to generate cis-4-hydroxy-L-proline, which is subsequently benzoylated. WO2009139365A1 discloses L-proline cis-4-hydroxylase enzymes from Mesorhizobium loti or Sinorhizobium meliloti, which hydroxylate L-proline at position 4 with strict cis selectivity .

Procedure :

-

Enzymatic Hydroxylation :

-

Benzoyl Protection :

Advantages :

-

Enzymatic hydroxylation avoids harsh reagents, aligning with green chemistry principles .

-

The two-step process achieves higher stereopurity (>99% cis) compared to chemical epimerization .

Direct Fluorination and Functional Group Interconversion

Though primarily used for 4-fluoro-prolines, methods from ACS Journal of Organic Chemistry (2021) provide insights into protecting group strategies applicable to benzoylation . For example:

-

Boc Protection :

-

(2S,4R)-N-Boc-4-hydroxy-L-proline is reacted with benzoyl chloride in THF, selectively acylating the amine without disturbing the Boc group.

-

-

Deprotection :

Critical Findings :

-

Using sterically hindered protecting groups (e.g., tert-butyl) prevents unintended O-acylation .

-

This approach achieves 65–70% overall yield but requires meticulous temperature control (<25°C) during deprotection .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Chemical Epimerization | 75 | 95 | Scalable, low enzyme cost | Requires toxic solvents (e.g., toluene) |

| Enzymatic | 80 | 99 | High stereoselectivity, mild conditions | Enzyme availability and cost |

| Protection/Deprotection | 70 | 97 | Flexible protecting group options | Multi-step, time-intensive |

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of cis-1-Benzoyl-4-hydroxy-L-proline using spectroscopic methods?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the benzoyl group's aromatic protons (δ 7.4–8.0 ppm) and the hydroxyproline backbone. Infrared (IR) spectroscopy can identify key functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the benzoyl moiety). Mass spectrometry (MS) should confirm the molecular ion peak at m/z 235.24 . Cross-reference with literature data for hydroxyproline derivatives to validate stereochemistry .

Q. What are the critical steps in synthesizing cis-1-Benzoyl-4-hydroxy-L-proline, and how can purity be ensured?

- Methodological Answer : Begin with L-hydroxyproline (CAS 51-35-4) and perform benzoylation under mild alkaline conditions to preserve stereochemistry. Use protecting groups (e.g., tert-butoxycarbonyl, BOC) for the hydroxyl group to prevent side reactions. Purify via recrystallization or column chromatography, monitoring by thin-layer chromatography (TLC). Purity is validated by high-performance liquid chromatography (HPLC) with a chiral column to exclude trans-isomers . Storage at 2–8°C in a desiccator prevents hydrolysis .

Q. How does the cis-configuration of cis-1-Benzoyl-4-hydroxy-L-proline influence its physicochemical properties compared to trans-isomers?

- Methodological Answer : The cis-configuration alters hydrogen-bonding patterns and steric hindrance, affecting solubility and melting points. Compare differential scanning calorimetry (DSC) thermograms and solubility profiles in polar solvents (e.g., water vs. DMSO) with trans-isomers. Computational modeling (e.g., density functional theory) can predict conformational stability .

Advanced Research Questions

Q. What strategies optimize stereoselective synthesis of cis-1-Benzoyl-4-hydroxy-L-proline to minimize trans-isomer contamination?

- Methodological Answer : Employ chiral catalysts (e.g., L-proline-derived organocatalysts) to enhance stereochemical control. Monitor reaction kinetics using real-time Raman spectroscopy to detect intermediate conformers. Post-synthesis, use preparative HPLC with a polar organic mode to isolate the cis-isomer. Validate purity via X-ray crystallography to confirm absolute configuration .

Q. How can researchers resolve contradictions in reported bioactivity data for cis-1-Benzoyl-4-hydroxy-L-proline across different studies?

- Methodological Answer : Conduct meta-analysis of existing data to identify variables such as assay conditions (pH, temperature) or impurity profiles (e.g., trans-isomer content). Replicate key studies under controlled conditions, using standardized reagents and validated analytical methods. Apply statistical tools (e.g., Bland-Altman plots) to assess inter-lab variability .

Q. What role does cis-1-Benzoyl-4-hydroxy-L-proline play in modulating prolyl 4-hydroxylase activity, and how can this be experimentally validated?

- Methodological Answer : Design in vitro enzyme assays using recombinant human prolyl 4-hydroxylase (P4H). Measure kinetic parameters (Km, Vmax) with and without the compound via spectrophotometric detection of α-ketoglutarate consumption. Use molecular docking simulations to predict binding interactions at the enzyme’s active site. Cross-validate with siRNA-mediated P4H knockdown models to assess functional impacts .

Q. How can isotopic labeling of cis-1-Benzoyl-4-hydroxy-L-proline enhance metabolic pathway tracing in collagen biosynthesis studies?

- Methodological Answer : Synthesize ¹³C- or ²H-labeled derivatives via modified Strecker synthesis. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track incorporation into collagen peptides in cell culture models. Compare labeling efficiency with unmodified hydroxyproline to quantify substrate preference .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in cis-1-Benzoyl-4-hydroxy-L-proline toxicity assays?

- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare variance across replicates. Include negative controls (e.g., unmodified hydroxyproline) and adjust for batch effects using mixed-effects models .

Q. How should researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.